

Application Notes and Protocols for Oxkbd02 in Cell Culture Experiments

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Compound of Interest

Compound Name: Oxkbd02

Cat. No.: B10768984

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Introduction

Oxkbd02 is a potent and selective small molecule inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4).^{[1][2][3]} BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones and transcription factors, BRD4 recruits transcriptional machinery to specific genomic loci, thereby activating gene expression. Dysregulation of BRD4 activity is implicated in the pathogenesis of various diseases, including cancer and inflammation. **Oxkbd02** exerts its effects by competitively binding to the acetyl-lysine binding pocket of BRD4(1), preventing its association with chromatin and subsequently leading to the downregulation of BRD4-target genes, most notably the master oncogene MYC. Furthermore, **Oxkbd02** has been shown to inhibit the interaction between BRD4(1) and the RelA subunit of NF- κ B, suggesting a role in modulating inflammatory signaling pathways. These application notes provide detailed protocols for utilizing **Oxkbd02** in cell culture experiments to investigate its biological effects.

Data Presentation

Quantitative Data Summary

The following table summarizes the known quantitative data for **Oxkbd02**. Researchers should use this information as a guide for designing their experiments.

Parameter	Value	Cell Line(s)	Reference(s)
IC50 for BRD4(1)	382 nM	Biochemical Assay	[1][2][3]
Cytotoxicity IC50	0.794 nM	MV-4-11 (Acute Myeloid Leukemia)	[3]
>10 µM	A549, H1975 (Lung Adenocarcinoma)	[3]	
>100 µM	U2OS (Osteosarcoma), HeLa (Cervical Cancer)	[3]	

Signaling Pathways

Inhibition of BRD4(1) by **Oxfbd02** is known to primarily impact two key signaling pathways: the c-MYC oncogenic pathway and the NF-κB inflammatory pathway.

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